molecular formula C19H18ClN3O4S2 B6560406 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 922021-19-0

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B6560406
CAS No.: 922021-19-0
M. Wt: 451.9 g/mol
InChI Key: PWIBDHHCBVWFHJ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic acetamide derivative characterized by a thiazole core substituted with a 4-chlorobenzenesulfonamido group and an N-[(4-methoxyphenyl)methyl]acetamide side chain. Its molecular formula is C₁₉H₁₇ClN₄O₃S₂, with a molecular weight of 456.94 g/mol (calculated using data from ). The compound features a sulfonamide linkage, which is a common pharmacophore in bioactive molecules, and the 4-methoxyphenyl group may enhance bioavailability through increased lipophilicity .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-27-16-6-2-13(3-7-16)11-21-18(24)10-15-12-28-19(22-15)23-29(25,26)17-8-4-14(20)5-9-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIBDHHCBVWFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O4S2C_{18}H_{16}ClN_{3}O_{4}S_{2}, and it features a sulfonamide group, a thiazole ring, and an acetamide moiety. The presence of the chlorine atom in the benzenesulfonamide structure may influence its reactivity and biological interactions.

Property Details
Molecular Weight 437.92 g/mol
CAS Number 921925-85-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, potentially leading to inhibition of enzyme activity. Additionally, the thiazole ring may enhance binding affinity to biological targets, contributing to the compound's efficacy.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways. The thiazole moiety may also contribute to this activity through its ability to disrupt microbial cell functions.

Anticancer Activity

Research has demonstrated that derivatives of thiazole and sulfonamide compounds possess anticancer properties. For example, compounds similar to this compound have been evaluated for their effects on various cancer cell lines such as HeLa and MCF-7. In vitro studies revealed that these compounds can induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa0.52Induction of apoptosis
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibition of tubulin polymerization

Case Studies

  • In Vitro Evaluation : A study evaluating various thiazole derivatives found that certain compounds significantly inhibited cancer cell growth by inducing apoptosis and disrupting microtubule dynamics. The mechanism was consistent with known tubulin inhibitors like colchicine .
  • Antimicrobial Testing : Another investigation into the antimicrobial properties of sulfonamide-containing compounds revealed promising results against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their efficacy .

Comparative Analysis

When compared to other similar compounds such as 2-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide and 2-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide, the presence of the chlorine substituent in our compound appears to enhance its biological activity due to increased lipophilicity and potential for stronger interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural features and biological activities of compounds closely related to the target molecule:

Compound Name / ID Structural Features Biological Activity Reference
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Quinazoline-sulfonyl core, 4-methoxyphenyl acetamide Potent anticancer activity (IC₅₀: 1.2–3.8 µM against HCT-116, MCF-7)
2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide (19) Quinazolin-4-one-thiazole hybrid, 4-methoxyphenyl acetamide Non-toxic glucokinase activator (EC₅₀: 0.8 µM)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Thioether linkage, 4-methoxyphenyl acetamide Antimicrobial activity (MIC: 8–16 µg/mL against S. aureus, E. coli)
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole core, 4-methoxyphenyl acetamide Patent-listed for kinase inhibition (unspecified IC₅₀)
Target Compound Thiazole-sulfonamide core, 4-methoxyphenylmethyl acetamide No direct activity reported; inferred potential for kinase or enzyme modulation

Key Structural and Functional Differences

Core Heterocycle: The target compound’s thiazole-sulfonamide core distinguishes it from quinazoline derivatives (e.g., compound 40) and benzothiazoles (e.g., ). Thiazoles are known for their metabolic stability and ability to engage in hydrogen bonding, which may influence target selectivity . The sulfonamide group in the target compound could enhance binding to enzymes like carbonic anhydrase or tyrosine kinases, a feature absent in simpler acetamide analogs .

Substituent Effects: The 4-methoxyphenylmethyl group in the target compound introduces steric bulk compared to the unsubstituted 4-methoxyphenyl group in compounds 19 and 40. This may affect membrane permeability or interaction with hydrophobic enzyme pockets .

Biological Implications: Compounds with quinazoline cores (e.g., 40) exhibit strong anticancer activity due to DNA intercalation or topoisomerase inhibition, whereas thiazole derivatives (e.g., the target compound) may favor kinase or protease inhibition .

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